N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride
Description
N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride is a synthetic amine derivative featuring a piperidine ring, a benzyl group, and an ethyl substituent on the nitrogen atom. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-piperidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.2ClH/c1-2-18(14-15-8-4-3-5-9-15)13-11-16-10-6-7-12-17-16;;/h3-5,8-9,16-17H,2,6-7,10-14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNWEXKNFSCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds through the following key steps:
Step 1: Preparation of N-benzyl-N-ethyl ethanamine intermediate
This involves alkylation of an amine precursor with benzyl halides and introduction of the ethyl group via nucleophilic substitution.Step 2: Introduction of the piperidin-2-yl moiety
The piperidine ring is attached via nucleophilic substitution or reductive amination, often starting from a 2-chloroethyl or 2-bromoethyl intermediate.Step 3: Formation of the dihydrochloride salt
The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving stability and crystallinity.
Detailed Preparation Methodology
Alkylation and Substitution Reactions
-
- Bis(2-chloroethyl)amine hydrochloride
- Benzyl bromide or benzyl chloride
- Piperidine or substituted piperidine derivatives
- Potassium carbonate (K₂CO₃) as base
- Solvents such as acetonitrile (ACN) or ethyl acetate
-
- Stirring at ambient temperature or mild heating (room temperature to 60°C)
- Reaction times ranging from 12 to 24 hours for completion
- Use of excess base to neutralize released HCl and drive the reaction forward
-
- To a suspension of bis(2-chloroethyl)amine hydrochloride and K₂CO₃ in ACN, benzyl bromide is added dropwise.
- The mixture is stirred for 24 hours at room temperature to allow alkylation to form N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine intermediate.
- After reaction completion, the mixture is quenched with cold water and extracted with ethyl acetate.
- The organic layer is washed, dried, and concentrated to yield the intermediate.
Piperidine Ring Incorporation
- The piperidin-2-yl group is introduced by nucleophilic substitution of the chloroethyl intermediate with piperidine under controlled conditions.
- This step may involve refluxing in suitable solvents to facilitate substitution.
Salt Formation
- The free base of N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine is reacted with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or diethyl ether) to form the dihydrochloride salt.
- This step enhances the compound's stability, solubility, and crystallinity, which is important for handling and further applications.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, Ethyl acetate, Ethanol | Polar aprotic solvents preferred |
| Temperature | Room temperature to 60°C | Mild heating may improve yield |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
| Base | Potassium carbonate (K₂CO₃) | Neutralizes acid byproducts |
| Molar Ratios | Benzyl halide:amine ~1:1 | Slight excess of base to drive reaction |
| Salt Formation | HCl in ethanol or ether | Controlled addition to avoid over-acidification |
Analytical and Purification Techniques
-
- Column chromatography using silica gel (60–120 mesh) is commonly employed to purify intermediates and the final product.
- Crystallization from suitable solvents after salt formation.
-
- Melting point determination (open capillary method)
- Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) for structural confirmation
- High-resolution mass spectrometry (HRMS) for molecular weight verification
- Elemental analysis for purity assessment
Research Findings and Comparative Notes
The described synthetic approach is consistent with methods used for related piperidine derivatives, such as N-Benzyl-N-ethyl-2-(piperidin-4-yl)ethanamine dihydrochloride, where similar alkylation and substitution steps are employed with minor positional differences in the piperidine ring attachment.
Industrial scale synthesis emphasizes optimization of reaction parameters (temperature, pressure, reagent purity) to maximize yield and minimize impurities.
The formation of dihydrochloride salts is a standard practice to improve compound handling and pharmacological evaluation.
Summary Table of Preparation Steps
| Step No. | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of bis(2-chloroethyl)amine hydrochloride with benzyl bromide | K₂CO₃, ACN, room temp, 24 h | N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine intermediate |
| 2 | Nucleophilic substitution with piperidine | Piperidine, reflux conditions | N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine free base |
| 3 | Salt formation | HCl in ethanol or ether | N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride
N,N-Diethyl-2-(piperazin-1-yl)ethanamine dihydrochloride
- Structure : Replaces the benzyl group and piperidine with a piperazine ring and diethylamine.
- Molecular Formula : C₁₀H₂₄Cl₂N₃ (MW: 221.77 g/mol).
- Properties : Irritant class; the piperazine ring introduces an additional nitrogen, increasing basicity and hydrogen-bonding capacity .
Benzyl Group Modifications
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride
- Structure : 4-methylbenzyl substituent and a methanamine backbone (instead of ethanamine).
- Synonyms: MFCD18837575.
- Significance : The methyl group on the benzyl ring could enhance steric hindrance or alter aromatic interactions with target receptors compared to the unsubstituted benzyl group in the target compound .
N-(4-Chlorobenzyl)ethanamine hydrochloride
- Structure : Chlorine substituent on the benzyl ring.
- CAS : 102236-18-0.
Piperidine Ring Replacements
Betahistine dihydrochloride
- Structure : Replaces piperidine with a pyridine ring (N-Methyl-2-(pyridin-2-yl)ethanamine dihydrochloride).
- Pharmacological Use : Clinically used for vertigo; acts as a histamine H₃ receptor antagonist.
- Impurities: Includes 2-(pyridin-2-yl)ethanol (Imp. B) and dimeric byproducts (Imp. C), highlighting the importance of substituent stability in drug design .
Physicochemical and Commercial Comparison
Key Research Findings
- Substituent Impact : Ethyl vs. methyl groups on nitrogen influence lipophilicity and metabolic pathways. For example, the N-methyl analog’s commercial availability suggests its utility as a common intermediate .
- Aromatic Modifications : Substituted benzyl groups (e.g., 4-methyl or 4-chloro) can fine-tune receptor binding, as seen in related compounds like doxylamine derivatives, where phenyl-pyridinyl moieties dictate sedative effects .
Biological Activity
N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride, a compound belonging to the class of substituted piperidines, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a piperidine ring, which is known for its role in various biological activities, including analgesic and neuroprotective effects.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and various receptors.
1. Analgesic Properties
Early studies indicated that piperidine derivatives possess potent analgesic effects. For instance, derivatives similar to N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine have shown significant activity in pain models comparable to morphine. A comparative study indicated that certain piperidine compounds were up to 1000 times more potent than morphine in analgesic assays .
2. Neurotransmitter Modulation
Piperidine compounds are known to interact with various neurotransmitter systems, particularly serotonin and dopamine pathways. Research has demonstrated that N-benzyl substitutions enhance affinity for serotonin receptors, potentially leading to improved mood and cognitive functions .
3. Anticancer Activity
Recent findings suggest that piperidine derivatives may exhibit anticancer properties. For example, compounds with a similar structural framework have been evaluated for their cytotoxicity against cancer cell lines. One study reported that specific piperidine derivatives induced apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Key findings from SAR studies include:
| Modification Type | Effect on Activity |
|---|---|
| N-benzyl substitution | Increased receptor affinity |
| Piperidine ring position | Altered pharmacokinetics and potency |
| Alkyl chain length | Variability in analgesic potency |
These modifications can enhance or diminish the compound's effectiveness depending on the target receptor or biological pathway involved.
Case Studies
- Analgesic Efficacy : In a mouse tail-flick test, this compound was tested alongside morphine and demonstrated comparable efficacy at lower doses, indicating potential for reduced side effects .
- Neuroprotective Effects : A study evaluated the neuroprotective capabilities of this compound in models of neurodegeneration. Results showed significant reduction in neuronal cell death compared to controls, suggesting its potential use in treating conditions like Alzheimer's disease .
- Cancer Therapy : In vitro studies on human cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity, leading researchers to propose further investigation into its use as an adjunct therapy in cancer treatment protocols .
Q & A
Basic Question: What are the optimal synthetic routes for preparing N-Benzyl-N-ethyl-2-(piperidin-2-yl)ethanamine dihydrochloride, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the piperidine-ethylamine backbone via reductive amination or nucleophilic substitution. For example, coupling 2-(piperidin-2-yl)ethanamine with benzyl and ethyl groups under controlled pH (8–10) using NaBH₄ or Pd/C hydrogenation .
- Step 2: Quaternization with HCl to form the dihydrochloride salt, requiring anhydrous conditions to prevent hydrolysis .
Optimization Strategy:
- Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., dichloromethane vs. methanol), and stoichiometry.
- Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete benzylation).
Table 1: Example Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Benzyl bromide, K₂CO₃ | DMF | 80°C | 60–75% |
| 2 | HCl gas, Et₂O | Diethyl ether | 0–5°C | 85–92% |
Basic Question: What analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm benzyl/ethyl substituents and piperidine ring geometry. For example, a singlet at δ 3.6–4.2 ppm indicates N-ethyl protons .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 307.2 for the free base).
- X-ray Crystallography: Resolve stereochemical ambiguities in the piperidine ring .
- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/0.1% TFA gradient).
Table 2: Key Spectral Benchmarks
| Technique | Critical Data Points |
|---|---|
| ¹H NMR | δ 1.2 (triplet, N-CH₂CH₃), δ 2.8 (piperidine Hα) |
| HRMS | m/z 307.2 (C₁₆H₂₅N₂⁺) |
Basic Question: How should researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free amine formation).
- Light Sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track absorbance changes at λₘₐₓ 260 nm .
- Recommended Storage: Anhydrous conditions at RT in amber vials; avoid repeated freeze-thaw cycles to prevent deliquescence .
Advanced Question: How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model electron density maps, identifying nucleophilic sites on the piperidine ring for functionalization .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance SN2 kinetics).
- Case Study: ICReDD’s workflow combines computation with high-throughput screening to prioritize synthetic targets, reducing trial-and-error cycles by 50% .
Advanced Question: What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Dose-Response Curves: Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer).
- Receptor Heterogeneity: Use siRNA knockdown to isolate target receptors vs. off-target effects.
- Meta-Analysis: Apply statistical tools (e.g., Forest plots) to reconcile variability in reported IC₅₀ values (e.g., 10–100 nM range) .
Advanced Question: How can metabolic pathways of this compound be elucidated to inform toxicology studies?
Methodological Answer:
- In Vitro Models: Incubate with hepatic microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I metabolites often include N-dealkylation or piperidine oxidation .
- Isotopic Labeling: Use ¹⁴C-labeled ethyl groups to track metabolic fate in vivo.
- Computational ADME: Tools like SwissADME predict logP (2.8) and CYP450 interactions, prioritizing lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
